MOBS

Buffer pKa Physiological pH Buffering Capacity

Inconsistent pH control in diagnostic assay manufacturing results from using buffers outside their optimal pKa. Substituting MES (pKa 6.1) or MOPS (pKa 7.2) for physiological applications compromises reproducibility. • MOBS (pKa 7.6, pH 6.9-8.3) delivers precise control for mammalian cell culture and enzymatic assays at pH 7.4. • ≥99% purity (by titration) minimizes lot-to-lot variability for regulatory compliance. • Non-toxic, low membrane permeability, low UV absorbance for spectrophotometric assays. • Global availability with CoA for batch traceability.

Molecular Formula C8H17NO4S
Molecular Weight 223.29 g/mol
CAS No. 115724-21-5
Cat. No. B048909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMOBS
CAS115724-21-5
Molecular FormulaC8H17NO4S
Molecular Weight223.29 g/mol
Structural Identifiers
SMILESC1COCC[NH+]1CCCCS(=O)(=O)[O-]
InChIInChI=1S/C8H17NO4S/c10-14(11,12)8-2-1-3-9-4-6-13-7-5-9/h1-8H2,(H,10,11,12)
InChIKeyVTOWJTPBPWTSMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MOBS: High-pH Zwitterionic Buffer for Research and Diagnostics


MOBS (4-(N-Morpholino)butanesulfonic acid, CAS 115724-21-5) is a zwitterionic biological buffer belonging to the Good's buffer family [1]. It is a homolog of the widely used MES and MOPS, featuring a longer butanesulfonic acid chain, which shifts its buffering range higher into the physiological spectrum . With a molecular weight of 223.29 g/mol, a useful pH range of 6.9–8.3, and a pKa of 7.6 at 25°C, MOBS is specifically designed for applications requiring a stable, non-toxic environment in the upper physiological pH range, such as diagnostic assay manufacturing, cell culture media, and protein purification .

pH Range6.9–8.3 (pKa 7.6 at 25°C)
Buffer ClassZwitterionic morpholine Good's buffer
Key AttributeExtended upper physiological pH stability; reported low temperature drift

Why MOBS Differs from MOPS and MES


In-class zwitterionic buffers like MES (pKa ~6.1), MOPS (pKa ~7.2), and MOBS (pKa ~7.6) are not interchangeable due to their distinct pH optima for buffering capacity. A buffer is most effective within ±1 pH unit of its pKa [1]. Consequently, an assay optimized for the pH 7.0–7.4 range will experience suboptimal stability and reduced buffering capacity with MES, while MOBS would be less efficient for assays requiring pH 6.5–6.8. Furthermore, the physicochemical differences arising from the varying alkyl chain lengths directly impact their interaction with biomolecules and metal ions, as demonstrated by distinct volumetric and complexation behaviors [2][3]. Substituting one buffer for another without rigorous re-validation can compromise assay reproducibility, alter reaction kinetics, and invalidate comparative studies.

Property
MOBS
MES / MOPS
pKa at 25°C
~7.6
~6.1 / ~7.2
Useful pH Range
6.9–8.3
5.5–6.7 / 6.5–7.9
Alkyl Chain
Butanesulfonate (C4)
Ethanesulfonate (C2) / Propanesulfonate (C3)
Chain-length differences alter molar volume and metal-ion interactions; substitution may shift assay pH stability and solute behavior.

MOBS vs. MES, MOPS, and TABS: Key Differentiators


Higher pKa and Extended pH Range vs. MES, MOPS

MOBS exhibits a significantly higher pKa than its structural analogs MES and MOPS, making it the optimal choice for maintaining pH stability in the upper physiological range (7.3–8.3). A primary study using hydrogen electrode measurements reported a highly precise pKa value of 7.702 ± 0.0005 for MOBS at 25°C [1]. This value is substantially higher than the reported pKa values for MES (6.1) [2] and MOPS (7.2) [2]. The resulting useful pH range for MOBS (6.9–8.3) overlaps minimally with MES (5.5–6.7) and is shifted to a more alkaline range than MOPS (6.5–7.9), as defined by their respective ±1 pH unit buffering capacity [3].

pKa vs. MES, MOPS
Head-to-head
MOBS pKa 7.702 ± 0.0005 vs. MES 6.1, MOPS 7.2
Supports pH 7.3–8.3 buffer selection; minimizes capacity loss near physiological pH
Electromotive-force measurements at 25°C
Buffer pKa Physiological pH Buffering Capacity

Lower pKa Temperature Sensitivity vs. HEPBS

The buffering capacity of MOBS is less susceptible to temperature fluctuations compared to structurally related piperazine-based buffers like HEPBS. A detailed thermodynamic study determined the pKa of MOBS across a temperature range of 5–55°C [1]. The temperature coefficient (dpKa/dT) for MOBS is more favorable, indicating a smaller change in pH with temperature. While precise dpKa/dT values are derived from the reported thermodynamic data (ΔH°, ΔS°, ΔCp°), the published study highlights MOBS alongside HEPBS for this direct comparison. This makes MOBS a more reliable choice for experiments conducted over a range of temperatures or those that involve temperature steps (e.g., PCR, thermal shift assays).

Temp. Sensitivity vs. HEPBS
Head-to-head
More favorable dpKa/dT profile for MOBS; derived from ΔH°, ΔS°, ΔCp° data (5–55°C)
Reduced pH drift in temperature-variable protocols
Compared to piperazine analog HEPBS; supports thermal shift assays
Thermodynamics Buffer Stability Temperature Dependence

Distinct Molar Volume and Electrolyte Interactions vs. MES, MOPS

MOBS possesses unique volumetric properties that distinguish it from MES and MOPS, which are critical for applications where buffer-solute interactions are important. A comparative study measured the apparent molar volumes (Vϕ) and partial molar volumes at infinite dilution (Vϕ°) for MES, MOPS, MOPSO, and MOBS in water and various electrolyte solutions (NaCl, KCl, KBr, CH3COOK) at 298.15 K [1]. The study demonstrated that Vϕ° and the volume of transfer (ΔtrVϕ°) vary linearly with the number of carbon atoms in the alkyl side chain. MOBS, with its four-carbon butanesulfonic chain, exhibits a higher molar volume than MES (two-carbon) and MOPS (three-carbon). This difference influences the buffer's interaction with salts and other solutes, affecting the overall solution structure and potentially the activity of biomolecules.

Molar Volume vs. MES, MOPS
Head-to-head
Vϕ° linearly increases with chain length; MOBS highest among MES, MOPS, MOPSO
Higher volumetric footprint may alter solute-crowding interactions
Density data at 298.15 K in water and electrolyte solutions
Solution Chemistry Molar Volume Electrolyte Interactions

Higher Second Proton Ionization Enthalpy vs. MOPS

The energetics of proton ionization, a fundamental property for any buffer, differ significantly between MOBS and its shorter-chain homolog MOPS. Solution calorimetry measurements determined the second proton ionization enthalpy (ΔH2), which corresponds to the dissociation of the morpholinium proton, to be higher for MOBS than for MOPS in water–methanol mixtures [1]. Specifically, in pure water (Xm=0), ΔH2 for MOBS is approximately 26.3 kJ mol⁻¹, while for MOPS it is 20.7 kJ mol⁻¹ [1]. This larger enthalpy change for MOBS indicates that its buffering action is more endothermic, meaning its pH will have a different temperature dependence compared to MOPS.

Ionization ΔH vs. MOPS
Head-to-head
ΔH2 ~26.3 kJ mol⁻¹ (MOBS) vs. ~20.7 kJ mol⁻¹ (MOPS) in water
More endothermic buffering; different temperature response from MOPS
Solution calorimetry; water–methanol mixtures
Calorimetry Ionization Enthalpy Solution Thermodynamics

Certified High Purity for Diagnostic Assay Manufacturing

For regulated and high-precision environments like diagnostic assay manufacturing, MOBS is commercially available with a purity specification of ≥99% as determined by titration . This high purity standard, coupled with its established role in these applications , reduces the risk of lot-to-lot variability and interference from impurities. While lower purity grades (e.g., 95% ) or other buffers may suffice for general research, the availability of a ≥99% titration grade for MOBS provides a verifiable quality benchmark essential for procurement in regulated industries.

Purity Specification
Data to verify
≥99% (titration) reported
Supports lot consistency for diagnostic kit manufacturing
Supplier specification; independent verification recommended
Quality Control Analytical Grade Assay Reproducibility

Higher Cr(III) Complex Stability than MOPS and MES

In applications involving metal ions, the buffer's propensity to form complexes can be a critical source of interference. A comparative study on the complex equilibria of chromium(III) with various biological buffers revealed a clear hierarchy of complex stability within the morpholine family [1]. The study found that the stability of binary complexes with Cr(III) follows the order: MOBS > MOPS > MOPSO > MES [1]. This indicates that MOBS has a higher affinity for forming complexes with metal ions compared to its shorter-chain analogs.

Cr(III) Complex Stability
Head-to-head
Stability order: MOBS > MOPS > MOPSO > MES
Metal-binding context-dependent; may interfere or assist in metalloenzyme assays
Aqueous solution equilibria study
Metal-Buffer Interactions Coordination Chemistry Chromium Complexes

MOBS: Primary Research and Industrial Use Cases


Diagnostic Assay Manufacturing

MOBS is a preferred buffer for diagnostic assay manufacturing where a stable, precisely defined pH in the 6.9–8.3 range is required . The commercial availability of MOBS at a certified purity of ≥99% by titration [1] ensures minimal lot-to-lot variability and interference, a critical factor for regulatory compliance and assay reproducibility.

Cell Culture and Bioprocessing

MOBS is widely used in cell culture media, cryopreservation media, and protein purification workflows . Its effective buffering range (6.9–8.3) is ideally suited to maintain physiological pH (7.4) for many mammalian cell lines. As a zwitterionic Good's buffer, it is designed to be non-toxic to cells and exhibit low membrane permeability , supporting cell health and viability in vitro.

Enzymatic and Biochemical Assays

MOBS is employed in enzymatic assays to maintain a stable pH environment, particularly for enzymes with optimal activity near pH 7.4 or higher. Its distinct thermodynamic and volumetric properties compared to MES and MOPS [1][2] make it a more suitable choice for assays requiring this specific pH range. Its low UV absorbance also makes it compatible with many spectrophotometric assays [3].

Primary pH Standard for Physiological Solutions

Due to its well-characterized and stable pKa, which has been determined with high precision (7.702 ± 0.0005 at 25°C) across a wide temperature range (5–55°C) [4], MOBS has been recommended as a primary pH standard for calibrating instruments and validating measurements in the region close to that of physiological fluids (pH 7.3–8.6) [4][5].

Application
Selection Property
Validation Focus
Diagnostic assay buffer
High-purity grade, pH 6.9–8.3 stability
Lot-to-lot reproducibility, background interference
Cell culture and bioprocessing
Zwitterionic, low membrane permeability
Cell viability and growth at physiological pH
Enzymatic and biochemical assays
Stable pH near 7.4, low UV absorbance
Enzyme activity retention, spectrophotometric compatibility
Instrument pH calibration
Well-characterized pKa and temperature profile
Calibration accuracy for pH 7.3–8.6

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

59 linked technical documents
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